Methionylalanine

説明

Methionylalanine is not explicitly mentioned in the provided papers; however, methionine, which is closely related, is extensively discussed. Methionine is an essential sulfur-containing amino acid with a significant role in various metabolic processes. It serves as a precursor for several critical biomolecules, including succinyl-CoA, homocysteine, cysteine, creatine, and carnitine. Methionine's involvement in metabolism extends to the regulation of metabolic pathways, the innate immune system, and digestive functions in mammals. It also plays a part in lipid metabolism and the activation of endogenous antioxidant enzymes, such as methionine sulfoxide reductase A, and is crucial for the biosynthesis of glutathione, which helps counteract oxidative stress .

Synthesis Analysis

The synthesis of methionine has been explored in the context of prebiotic chemistry. It has been demonstrated that methionine can be produced through the action of a spark discharge on a simulated primitive Earth atmosphere containing methane (CH4), nitrogen (N2), ammonia (NH3), water (H2O), and hydrogen sulfide (H2S) or methanethiol (CH3SH). Acrolein is proposed as an intermediate in the prebiotic synthesis of methionine, suggesting a possible pathway for the formation of this essential amino acid in early Earth conditions .

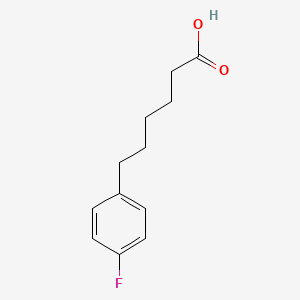

Molecular Structure Analysis

Methionine's molecular structure is characterized by an aliphatic side chain with a terminal thioether group. This sulfur-containing side chain is responsible for some of the unique properties of methionine, including its role as a methyl group donor in various biochemical reactions. The molecular structure of methionine is crucial for its function in methionine synthase (MetH), an enzyme that catalyzes the transfer of a methyl group from methyltetrahydrofolate to cob(I)alamin, forming an organometallic Co-C bond. The mechanistic details of this reaction have been studied using quantum mechanics/molecular mechanics (QM/MM) computations, revealing insights into the SN2 mechanism and an alternative electron transfer-based radical mechanism for the formation of the CH3-cob(III)alamin resting state .

Chemical Reactions Analysis

Methionine is involved in several chemical reactions within biological systems. One of the key reactions is the transfer of a methyl group catalyzed by methionine synthase, as previously mentioned. This reaction is essential for the regeneration of methionine in the methionine cycle and has implications for a broad class of corrinoid-methyltransferases. The reaction's efficiency and mechanism are influenced by factors such as the protonation state of the methyl donor and the distance between binding modules of the enzyme .

Physical and Chemical Properties Analysis

The physical and chemical properties of methionine are influenced by its aliphatic and sulfur-containing nature. Methionine's role as an antioxidant is partly due to its ability to be oxidized to methionine sulfoxide, which can then be reduced back to methionine by methionine sulfoxide reductase, thus participating in the detoxification of reactive oxygen species. Methionine's sulfur atom also contributes to its role as a precursor for other sulfur-containing molecules, which are vital for various physiological processes. Additionally, methionine's physical properties, such as its hydrophobicity, affect its role in protein structure and function .

科学的研究の応用

Imaging Brain Tumors and Metastases

- PET Imaging with Methionylalanine: 11C-methionine (MET) is extensively utilized in PET imaging for detecting brain tumors and delineating lesions. Its application is particularly significant in diagnosing cerebral gliomas, assessing tumor grading, prognosis, and therapy planning. MET PET is beneficial in differentiating tumor recurrence from radiation-induced changes, offering valuable insights for clinicians (Glaudemans et al., 2013).

Molecular and Cellular Biochemistry

- Central Role in Cellular Biochemistry: S-Adenosyl-L-methionine (SAMe) is crucial in cellular biochemistry, influencing methylation, aminopropylation, and transsulfuration pathways. Its roles have been studied in the context of various clinical conditions including depression, dementia, and liver disease, highlighting its importance in human health (Bottiglieri, 2002).

Biomedical Applications

- Versatile Applications in Biomedicine: Methionine's potential in cancer treatment, diagnosis, and liver disease management is notable. Its chemical characteristics and metabolic derivatives, particularly S-adenosylmethionine (SAM), are leveraged in various therapeutic strategies. The review emphasizes Methionine's promise in biomedical fields, including its potential role in treating COVID-19 through Met-restriction therapy (Liu et al., 2021).

Agriculture and Horticulture

- Role in Plant Defense and Agriculture: Methionine is not just pivotal in human health but also plays a crucial role in plant defense mechanisms. Its application in grapevines induces defense gene expression and enhances resistance against infections, illustrating its agricultural significance (Boubakri et al., 2013).

- Mitigating Drought Stress in Plants: The exogenous application of L-methionine shows potential in mitigating drought-induced stress in plants, indicating its role in enhancing agricultural resilience and productivity (Akram et al., 2020).

Aquaculture and Nutrition

- Enhancing Aquaculture: Methionyl-methionine, specifically designed for aquaculture, demonstrates its utility in enhancing feed efficiency and addressing environmental concerns associated with traditional methionine supplements (Parker et al., 2021).

作用機序

Target of Action

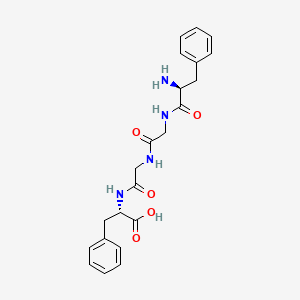

Methionylalanine, also known as m-a dipeptide or met-ala, belongs to the class of organic compounds known as dipeptides . These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond . .

Biochemical Pathways

It is known that methionine, an amino acid closely related to this compound, plays a crucial role in the one-carbon metabolism pathway . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .

Pharmacokinetics

It is known that amino acids and dipeptides are generally well-absorbed in the gut and distributed throughout the body via the bloodstream .

Result of Action

It is known that modifications of mrna, such as n6-methyladenosine (m6a), can mediate different biological processes and its dysregulation contributes to tumorigenesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, DNA methylation represents a potential mechanism by which the environment can shape gene expression and subsequent health outcomes . Moreover, pre-existing DNA methylation influences how cells respond to infection . .

特性

IUPAC Name |

2-[(2-amino-4-methylsulfanylbutanoyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3S/c1-5(8(12)13)10-7(11)6(9)3-4-14-2/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKXZYLNVJRAAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564956 | |

| Record name | Methionylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methionyl-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028966 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

3061-96-9 | |

| Record name | Methionylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

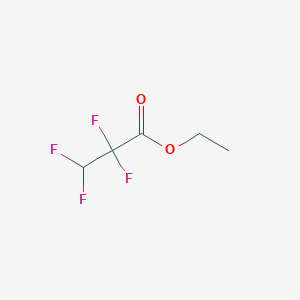

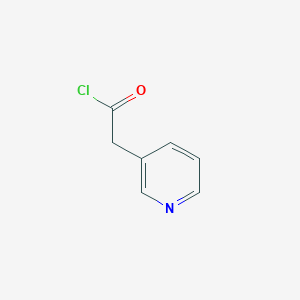

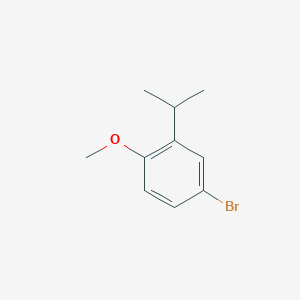

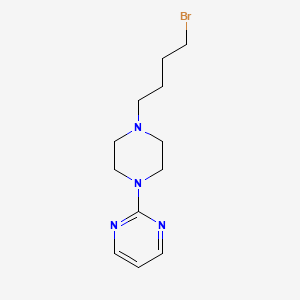

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

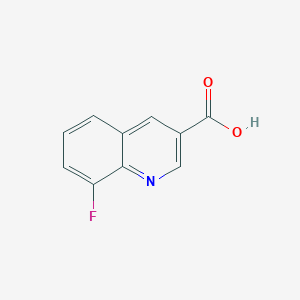

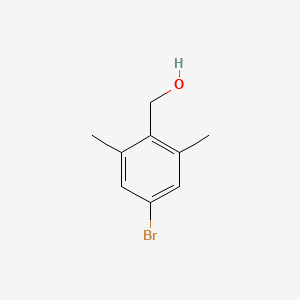

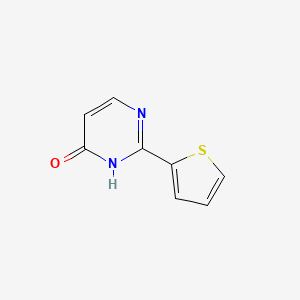

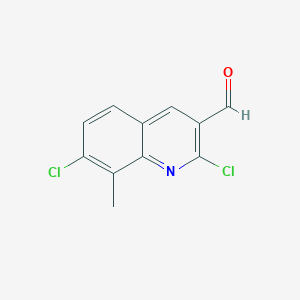

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1340623.png)